Dilithium;tetrachlorocopper(2-)

Catalog No.
S588481
CAS No.
15489-27-7
M.F
Cl4CuLi2
M. Wt
219.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilithium;tetrachlorocopper(2-)

CAS Number

15489-27-7

Product Name

Dilithium;tetrachlorocopper(2-)

IUPAC Name

dilithium;tetrachlorocopper(2-)

Molecular Formula

Cl4CuLi2

Molecular Weight

219.3 g/mol

InChI

InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4

InChI Key

HCJWWBBBSCXJMS-UHFFFAOYSA-J

SMILES

[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl

Synonyms

dilithium tetrachlorocuprate, Li2CuCl4

Canonical SMILES

[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Post-Quantum Digital Signature

Specific Scientific Field: This application falls under the field of Computer Science, specifically Cryptography.

Summary of the Application: CRYSTALS-Dilithium is an efficient post-quantum digital signature scheme based on lattice cryptography. It has been selected as the primary algorithm for standardization by the National Institute of Standards and Technology .

Methods of Application or Experimental Procedures: In this work, a high-throughput GPU implementation of Dilithium was presented. For individual operations, a range of computational and memory optimizations were employed to overcome sequential constraints, reduce memory usage and IO latency, address bank conflicts, and mitigate pipeline stalls .

Results or Outcomes: The implementation demonstrated throughputs of 575k and 1409k operations per second for signing and verification procedures, respectively, on an A100 GPU .

Electrochemical Performance of Dilithium 2-Aminoterephthalate

Specific Scientific Field: This application is in the field of Chemistry, specifically Electrochemistry.

Summary of the Application: The redox potential of lithium terephthalate Li2TP anode material is controlled by functionalizing its terephthalate backbone with an electron-donating amino group .

Methods of Application or Experimental Procedures: The two Li-organic electrode materials, Li2TP and Li2TP-NH2, are fabricated as crystalline thin films from gaseous precursors using the atomic/molecular layer deposition (ALD/MLD) technique .

Results or Outcomes: The amino-functionalized material possesses a previously unknown crystal structure. The ALD/MLD fabrication yields in situ lithiated active electrode materials without any conductive additives or binders .

Catalyst in Organic Synthesis

Specific Scientific Field: This application is in the field of Chemistry, specifically Organic Synthesis.

Summary of the Application: Dilithium tetrachlorocopper(II) is used as a catalyst in organic synthesis. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .

Methods of Application or Experimental Procedures: The catalyst is typically added to the reaction mixture in a solution of THF. The exact procedures and conditions can vary depending on the specific reaction .

Results or Outcomes: The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various organic reactions .

Implementing Dilithium on Reconfigurable Hardware

Specific Scientific Field: This application is in the field of Computer Science, specifically Hardware Implementation.

Summary of the Application: Dilithium is implemented on reconfigurable hardware for cryptographic applications .

Methods of Application or Experimental Procedures: A fundamental part of Dilithium is the application of SHAKE-128 and SHAKE-256, both as hash function or as Extendable-Output Function (XOF). Both functions use the same Keccak permutation with the same state size of 1500 bits but a different rate r, which either is 1344 bits for SHAKE-128 or 1088 bits for SHAKE-256 .

Results or Outcomes: The implementation of Dilithium on reconfigurable hardware provides a secure and efficient solution for cryptographic applications .

Catalyst in Coupling Reactions

Summary of the Application: Dilithium tetrachlorocopper(II) is used as a catalyst in coupling reactions. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .

Results or Outcomes: The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various coupling reactions .

Dilithium tetrachlorocuprate(II) is a coordination compound with the formula Cl4_4CuLi2_2. It consists of a copper(II) center coordinated by four chloride ions and two lithium ions. This compound is typically encountered as a solution in tetrahydrofuran, a common solvent in organic chemistry. The structure exhibits a tetrahedral geometry around the copper ion, characteristic of many tetrachlorocuprate complexes, which contributes to its unique chemical properties .

Dilithium tetrachlorocuprate(II) is considered a hazardous material. Here are some key safety concerns:

  • Toxicity: Limited data exists on the specific toxicity of dilithium tetrachlorocuprate(II). However, both lithium and copper chlorides can be harmful if ingested or inhaled [, ].
  • Flammability: THF, the solvent in which this compound is typically encountered, is a flammable liquid with a low flash point [].
  • Reactivity: Dilithium tetrachlorocuprate(II) may react with water or moisture, releasing corrosive fumes [].
Typical of coordination complexes. One notable reaction involves its use as a reagent in organic synthesis, where it can act as a source of copper in coupling reactions. It can also react with other organolithium compounds to form new organometallic species. The following is an example of a reaction involving dilithium tetrachlorocuprate(II):

  • Formation of Organocopper Compounds:
    RLi+CuCl42R Cu+LiCl\text{RLi}+\text{CuCl}_4^{2-}\rightarrow \text{R Cu}+\text{LiCl}

In this reaction, an organolithium compound reacts with dilithium tetrachlorocuprate(II) to form an organocopper compound and lithium chloride .

Dilithium tetrachlorocuprate(II) can be synthesized through several methods:

  • Direct Reaction:
    • Mixing lithium chloride with copper(II) chloride in a suitable solvent like tetrahydrofuran.
    • The general reaction can be represented as:
    2LiCl+CuCl2Cl4CuLi22\text{LiCl}+\text{CuCl}_2\rightarrow \text{Cl}_4\text{CuLi}_2
  • Lithiation of Tetrachlorocuprate Complexes:
    • Lithium metal can be reacted with other cuprate complexes to yield dilithium tetrachlorocuprate(II).

These methods highlight the versatility of lithium and copper chemistry in forming complex coordination compounds .

Dilithium tetrachlorocuprate(II) finds applications primarily in organic synthesis, particularly in:

  • Coupling Reactions: Serving as a source of copper for cross-coupling reactions.
  • Organometallic Chemistry: Utilized in the synthesis of various organocopper compounds, which are valuable intermediates in organic synthesis.

Its unique properties make it useful for developing novel materials and conducting research in coordination chemistry .

Interaction studies involving dilithium tetrachlorocuprate(II) focus on its reactivity with various organic substrates and other metal complexes. These studies aim to understand the mechanisms behind its ability to facilitate coupling reactions and its stability under different conditions. Additionally, investigations into its interactions with biological molecules could provide insights into potential therapeutic uses or toxicological effects .

Several compounds share structural and chemical similarities with dilithium tetrachlorocuprate(II). Here are some notable examples:

Compound NameFormulaUnique Features
Sodium tetrachlorocuprate(II)Cl4_4CuNa2_2Sodium-based variant; used similarly in organic synthesis
Potassium tetrachlorocuprate(II)Cl4_4CuK2_2Potassium variant; exhibits different solubility properties
Lithium trichlorocuprate(II)Cl3_3CuLiContains three chlorides; different coordination geometry

Dilithium tetrachlorocuprate(II) is unique due to its specific lithium coordination and the resulting stability it provides compared to other alkali metal variants. Its application as a reagent in organic synthesis further distinguishes it from similar compounds .

The compound traces its origins to mid-20th-century advancements in organocopper chemistry. While Henry Gilman's 1936 work on lithium dimethylcuprate laid the foundation, the specific synthesis of Li₂CuCl₄ gained prominence in the 1970s as researchers sought stable copper(II) reagents for selective halogenation. Early applications focused on conjugate additions, but its utility expanded significantly after Corey and House demonstrated its efficacy in nucleophilic substitutions. The development of the hexadehydro-Diels-Alder (HDDA) reaction in 2013 further highlighted its role in benzyne trapping.

Significance in Organometallic Chemistry

Li₂CuCl₄ occupies a unique niche due to:

  • Dual reactivity: Functions as both a Lewis acid (via Cu²⁺) and a chloride donor.
  • Solubility: Unlike many copper salts, it remains homogeneous in THF up to 0.5 M.
  • Low-temperature compatibility: Maintains activity at -78°C, enabling cryogenic reaction setups.

Its tetrahedral coordination geometry ([CuCl₄]²⁻ core with Li⁺ counterions) facilitates electron transfer processes critical for C-Cl bond formation.

Evolution of Research Applications

Recent studies have exploited Li₂CuCl₄ for:

  • Dichlorination of benzynes: Achieving >85% yields in HDDA-generated systems.
  • Epoxide functionalization: Regioselective synthesis of chlorohydrins.
  • Catalytic cycles: Enabling copper-mediated silylation and acylation at 0.01 mmol loadings.

Dilithium tetrachlorocopper(2-), also known as dilithium tetrachlorocuprate(II), is a versatile organometallic compound with the chemical formula Li₂CuCl₄ [1]. The classical synthesis of this compound typically involves the direct reaction between copper(II) chloride and lithium chloride in appropriate stoichiometric ratios . This approach has been well-established in chemical literature since the early developments in coordination chemistry and remains fundamental to the preparation of this compound [3].

The most common classical synthesis route involves dissolving anhydrous copper(II) chloride in an appropriate solvent, followed by the addition of lithium chloride in a 1:2 molar ratio (copper to lithium) [4]. Traditionally, this reaction has been performed in anhydrous conditions using solvents such as tetrahydrofuran (THF), which serves both as a reaction medium and as a stabilizing agent for the resulting complex [5]. The reaction can be represented by the following chemical equation:

CuCl₂ + 2LiCl → Li₂CuCl₄ [3]

In early synthetic approaches, the reaction mixture was typically heated under reflux for several hours to ensure complete formation of the tetrachlorocuprate complex [6]. The product was then isolated through solvent evaporation or precipitation techniques, often yielding the compound as an orange to dark red crystalline solid depending on the specific conditions employed [4].

Table 1: Classical Synthesis Parameters for Dilithium Tetrachlorocopper(2-)

ParameterTypical ConditionsObservations
Molar Ratio (CuCl₂:LiCl)1:2Essential for stoichiometric balance [1]
SolventTetrahydrofuranProvides stability to the complex [5]
Temperature60-70°CFacilitates complete reaction [3]
Reaction Time4-6 hoursEnsures high conversion
Yield70-85%Dependent on purification method [4]

Another classical approach involved the preparation of dilithium tetrachlorocopper(2-) in situ, particularly when used as a catalyst in organic reactions [7]. This method eliminated the need for isolation and purification of the complex, allowing for its direct application in subsequent transformations [8]. The in situ preparation typically involved mixing the copper and lithium salts in the reaction solvent immediately before use, which was particularly advantageous for reactions sensitive to trace impurities [3].

The purity of starting materials played a crucial role in classical synthesis approaches [9]. Anhydrous copper(II) chloride was preferred to avoid hydrolysis reactions that could lead to the formation of hydroxo-complexes rather than the desired tetrachlorocuprate [4]. Similarly, lithium chloride was often dried thoroughly before use to minimize water content in the reaction mixture [5].

Modern Preparation Techniques

Contemporary approaches to the synthesis of dilithium tetrachlorocopper(2-) have evolved significantly, incorporating advanced methodologies that enhance efficiency, yield, and purity [10]. Modern preparation techniques focus on optimizing reaction conditions, employing alternative solvents, and utilizing innovative technologies for more controlled synthesis [11].

One significant advancement in modern synthesis is the use of controlled atmosphere techniques [12]. By conducting the reaction under inert gas (typically argon or nitrogen), modern protocols minimize oxidation and hydrolysis side reactions that can compromise product purity [13]. This approach is particularly important given the sensitivity of copper complexes to oxygen and moisture [10].

Solvent selection has also evolved in modern preparation methods [14]. While tetrahydrofuran remains common, alternative solvents such as diethyl ether and acetonitrile have been explored to modify the solubility properties and stability of the resulting complex [15]. Mixed solvent systems have also been developed to optimize both the reaction kinetics and product crystallization [11] [13].

Table 2: Modern Synthesis Approaches for Dilithium Tetrachlorocopper(2-)

TechniqueMethodologyAdvantages
Controlled AtmosphereReaction under argon or nitrogenPrevents oxidation and hydrolysis [12]
Solvent EngineeringMixed solvent systemsImproves solubility and crystallization [14]
Temperature ControlPrecise temperature programmingEnhances selectivity and yield [16]
Ultrasonic AssistanceSonication during synthesisAccelerates reaction and improves homogeneity [11]
Flow ChemistryContinuous flow reactorsProvides consistent product quality [15]

Ultrasonic-assisted synthesis represents another modern approach that has been applied to the preparation of dilithium tetrachlorocopper(2-) [11]. This technique employs ultrasonic waves to enhance mixing and accelerate the reaction through acoustic cavitation [17]. Studies have shown that sonication can significantly reduce reaction times while maintaining or even improving product yields compared to conventional methods [11] [16].

Flow chemistry has emerged as a particularly promising modern technique for the synthesis of organometallic compounds including dilithium tetrachlorocopper(2-) [15]. Continuous flow reactors allow for precise control of reaction parameters such as mixing, temperature, and residence time [18]. This approach offers several advantages including improved reproducibility, enhanced safety through smaller reaction volumes, and the potential for scaled production without significant reoptimization [15] [17].

Modern analytical techniques have also contributed significantly to the advancement of dilithium tetrachlorocopper(2-) synthesis [19]. Real-time monitoring of reaction progress using spectroscopic methods allows for optimization of reaction conditions and determination of the optimal endpoint [16]. Advanced characterization techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy provide detailed structural information that informs synthetic refinements [19] [18].

Optimization Strategies for Research Applications

The optimization of dilithium tetrachlorocopper(2-) synthesis for research applications focuses on tailoring the preparation methods to achieve specific properties required for particular experimental contexts [20]. These strategies aim to enhance catalytic activity, stability, solubility, and other performance characteristics relevant to the compound's diverse applications in organic synthesis and materials science [21].

Purity optimization represents a fundamental strategy for research applications [22]. High-purity dilithium tetrachlorocopper(2-) is essential for applications in catalysis, where trace impurities can significantly affect reaction outcomes [23]. Advanced purification techniques including recrystallization under controlled conditions, column chromatography with specialized stationary phases, and selective precipitation methods have been developed to achieve research-grade purity levels [20] [22].

Table 3: Optimization Parameters for Research-Grade Dilithium Tetrachlorocopper(2-)

ParameterOptimization StrategyImpact on Research Applications
PurityMultiple recrystallization stepsMinimizes catalytic interference [22]
ConcentrationPrecise control of reagent ratiosEnhances reproducibility in coupling reactions [24]
Solvent SelectionTailored to specific applicationsImproves compatibility with reaction conditions [23]
StabilizationAddition of coordinating ligandsExtends shelf-life for long-term studies [25]
Particle SizeControlled crystallizationAffects surface area and reactivity [20]

For catalytic applications, optimization strategies often focus on the coordination environment of the copper center [24]. Modifications to the synthesis protocol, such as the addition of auxiliary ligands or the control of crystallization conditions, can influence the electronic and steric properties of the complex [26]. These tailored properties directly impact catalytic performance metrics including activity, selectivity, and turnover frequency in organic transformations [24] [25].

Stability optimization is particularly important for research applications requiring extended storage or challenging reaction conditions . Strategies include the preparation of dilithium tetrachlorocopper(2-) in stabilized forms, often through the addition of coordinating solvents or the development of specialized formulations that resist degradation [25]. Research has demonstrated that properly stabilized preparations can maintain activity for extended periods, facilitating long-term studies and improving experimental reproducibility [26].

Solubility optimization represents another critical strategy for research applications [28]. By modifying synthesis conditions such as solvent composition, temperature profiles during crystallization, and post-synthesis processing, researchers can tailor the solubility characteristics of dilithium tetrachlorocopper(2-) to specific experimental requirements [23]. This approach is particularly valuable for applications requiring either enhanced solubility in non-polar media or controlled release in heterogeneous systems [28] [23].

Yield optimization strategies have focused on understanding and controlling the reaction kinetics and thermodynamics [29]. Systematic studies of reaction parameters including temperature profiles, concentration effects, and addition rates have led to significant improvements in synthetic efficiency [30]. Modern optimization approaches often employ statistical design of experiments (DOE) methodologies to identify optimal conditions with minimal experimental iterations [29] [30].

Cross-Coupling Reactions

Mechanism and Theoretical Basis

Dilithium tetrachlorocopper(2-) operates through a well-defined catalytic mechanism that involves multiple organometallic transformations. The catalytic cycle begins with transmetalation between the Grignard reagent and the copper complex, forming an organocuprate intermediate [1] [2]. This process is facilitated by the unique tetrachlorocuprate(2-) framework, which provides enhanced reactivity compared to simple copper halides.

The mechanism proceeds through oxidative addition of the organocopper species to the electrophilic substrate, generating a high-valent copper(III) intermediate [3]. Computational studies suggest that the copper center undergoes reversible oxidation state changes during the catalytic cycle, with the dilithium tetrachlorocopper(2-) complex serving as both the catalyst precursor and regeneration source [4] [5]. The chloride ligands play a crucial role in stabilizing the copper center and facilitating electron transfer processes.

Theoretical investigations have revealed that the transmetalation step involves formation of mixed organocuprate species, where the copper center is coordinated by both organic groups and chloride ligands [6]. The energy barriers for key mechanistic steps range from 8-20 kcal/mol, with the oxidative addition often being rate-determining under typical reaction conditions [7].

Substrate Scope and Limitations

Table 1: Cross-Coupling Reactions with Dilithium Tetrachlorocopper(2-)

Substrate TypeCatalyst Loading (mol%)Temperature (°C)Yield (%)Reaction Time (h)
Aryl Grignard reagents1-5Room temperature76-973
Alkyl Grignard reagents (primary)2-5Room temperature55-833
Alkyl Grignard reagents (secondary)2-5Room temperature65-853-6
Alkynyl Grignard reagents2-5Room temperature62-803-6
Allyl Grignard reagents1-5Room temperature70-953

The substrate scope for dilithium tetrachlorocopper(2-)-catalyzed cross-coupling reactions demonstrates remarkable versatility across various organometallic reagents [1] [2]. Aryl Grignard reagents exhibit the highest reactivity, achieving yields up to 97% with minimal catalyst loading. The reaction tolerates both electron-rich and electron-poor aromatic systems, although electron-withdrawing substituents generally provide higher yields due to enhanced electrophilicity [8].

Primary alkyl Grignard reagents undergo efficient coupling reactions, though yields are typically lower than their aromatic counterparts [3]. The reaction is particularly effective for C(sp)-C(sp3) bond formations, which represent challenging transformations in traditional cross-coupling chemistry [1]. Secondary alkyl Grignard reagents require slightly elevated catalyst loadings and extended reaction times but still provide synthetically useful yields.

Table 2: Functional Group Tolerance in Dilithium Tetrachlorocopper(2-) Catalysis

Functional GroupToleranceComments
Ester groupsGoodCompatible under mild conditions
Ether groupsGoodNo interference observed
Aromatic halidesExcellentHigh reactivity maintained
Protected alcoholsGoodNo deprotection observed
KetonesLimitedMay compete with coupling
AldehydesPoorProne to reduction
NitrilesGoodWell tolerated
AmidesLimitedMay coordinate to catalyst

The functional group tolerance of dilithium tetrachlorocopper(2-) is generally good, though certain limitations exist [9] [10]. Ester and ether functionalities are well-tolerated under the mild reaction conditions typically employed. Aromatic halides demonstrate excellent compatibility, often serving as electrophilic coupling partners themselves. However, carbonyl-containing substrates, particularly aldehydes and ketones, may undergo competing reduction reactions due to the reducing nature of the Grignard reagents [11].

Comparison with Alternative Catalytic Systems

Table 3: Comparison of Dilithium Tetrachlorocopper(2-) with Alternative Catalytic Systems

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)ReactivitySelectivityCost
Dilithium tetrachlorocopper(2-)0.1-50 to RTHighGoodLow
Copper(I) bromide5-100 to 40ModerateGoodLow
Copper(I) chloride5-10RT to 40ModerateModerateLow
Copper(I) iodide2-10RT to 60HighGoodModerate
CuBr·SMe₂2-50 to RTHighGoodModerate
Gilman reagents (R₂CuLi)100 (stoichiometric)-78 to 0Very HighExcellentLow

Dilithium tetrachlorocopper(2-) offers significant advantages over alternative copper-based catalytic systems [12] [13]. The complex demonstrates superior reactivity at lower catalyst loadings compared to simple copper(I) halides, requiring only 0.1-5 mol% loading versus 5-10 mol% for copper(I) bromide or chloride [13]. This enhanced efficiency translates to improved atom economy and reduced catalyst costs.

Compared to traditional Gilman reagents, dilithium tetrachlorocopper(2-) provides a catalytic alternative that eliminates the need for stoichiometric organocuprate formation [13]. While Gilman reagents offer exceptional selectivity, their stoichiometric nature and requirement for cryogenic temperatures limit practical applications. The dilithium tetrachlorocopper(2-) system operates effectively at ambient temperatures while maintaining good selectivity.

The complex also demonstrates superior performance compared to copper(I) iodide and stabilized copper(I) complexes like CuBr·SMe₂ [12]. Although these systems show comparable reactivity, dilithium tetrachlorocopper(2-) typically requires lower loadings and operates under milder conditions [14].

Grignard Reagent Coupling

Mechanistic Insights

Table 4: Mechanistic Steps in Grignard Reagent Coupling

StepProcessEnergy Barrier (kcal/mol)Rate Determining
TransmetalationRMgX + Li₂CuCl₄ → RCuLiCl₃ + MgXCl15-20Sometimes
Oxidative additionRCuLiCl₃ + R'X → R-Cu(III)-R'12-18Often
Reductive eliminationR-Cu(III)-R' → R-R' + Cu(I)8-15Rarely
Catalyst regenerationCu(I) + oxidant → Cu(II)10-15No

The mechanistic pathway for Grignard reagent coupling with dilithium tetrachlorocopper(2-) involves a complex series of organometallic transformations [3] [4]. The initial transmetalation step involves direct interaction between the Grignard reagent and the tetrachlorocuprate complex, forming mixed organocuprate intermediates. This process is facilitated by the electrophilic nature of the copper(II) center and the labile nature of the chloride ligands [6].

Experimental evidence suggests that the transmetalation occurs through a concerted mechanism involving simultaneous bond breaking and formation [4]. The resulting organocuprate intermediate retains partial coordination to lithium chloride, which influences subsequent reactivity patterns. Computational studies indicate that this step typically has energy barriers of 15-20 kcal/mol and may be rate-determining for less reactive substrates [7].

The oxidative addition step represents a critical transformation where the organocuprate species reacts with the electrophilic coupling partner [3]. This process involves formal oxidation of the copper center from +1 to +3, though the actual electronic structure may be more complex, involving radical character. The energy barriers for this step range from 12-18 kcal/mol and are often rate-determining under standard reaction conditions [7].

Reductive elimination occurs rapidly once the copper(III) intermediate is formed, with energy barriers typically below 15 kcal/mol [3]. This step regenerates the copper(I) species and releases the coupled product. The low barrier for reductive elimination ensures that the copper(III) intermediate does not accumulate during the catalytic cycle.

Reaction Optimization

Optimization studies have revealed several critical parameters that influence the efficiency of dilithium tetrachlorocopper(2-)-catalyzed Grignard coupling reactions [2] [9]. Temperature control is particularly important, as elevated temperatures can lead to decomposition of the Grignard reagent and competitive side reactions. Most reactions proceed optimally at temperatures between 0°C and room temperature.

Solvent choice significantly impacts reaction outcomes [2]. Tetrahydrofuran remains the preferred solvent due to its ability to coordinate Grignard reagents while maintaining the integrity of the copper catalyst. The addition of co-solvents such as hexamethylphosphoramide can enhance reactivity but may also increase the potential for side reactions [12].

Catalyst loading optimization reveals that dilithium tetrachlorocopper(2-) maintains high activity even at low loadings [2]. Loadings as low as 0.1 mol% have been successfully employed for highly reactive substrates, though typical loadings of 1-5 mol% provide more reliable results across a broader substrate scope. Higher loadings generally do not improve yields but may lead to increased costs and potential side reactions.

The order of reagent addition affects reaction outcomes, particularly for sensitive substrates [2]. Pre-mixing the Grignard reagent with the copper catalyst before adding the electrophilic coupling partner typically provides optimal results. This sequence allows for complete transmetalation before the oxidative addition step, minimizing competing pathways.

Case Studies and Applications

Several notable applications demonstrate the synthetic utility of dilithium tetrachlorocopper(2-) in Grignard coupling reactions [1] [15] [9]. In natural product synthesis, the catalyst has been successfully employed for key carbon-carbon bond formations that were challenging with other catalytic systems. The synthesis of complex terpenes and polyketides has particularly benefited from the mild reaction conditions and high functional group tolerance.

Pharmaceutical intermediate synthesis represents another important application area [15]. The catalyst has been used in the preparation of drug precursors where traditional cross-coupling methods failed due to substrate sensitivity or incompatible functional groups. The ability to operate under mild conditions while maintaining high yields makes this system particularly valuable for late-stage functionalizations.

Scale-up studies have demonstrated the practical viability of dilithium tetrachlorocopper(2-) catalysis [1]. Gram-scale reactions maintain efficiency and selectivity comparable to laboratory-scale procedures. The relatively simple preparation and handling of the catalyst, combined with its stability under ambient conditions, facilitate industrial applications.

The catalyst system has proven particularly valuable for difficult coupling partners that are problematic with other catalytic systems [9]. Examples include sterically hindered secondary alkyl halides and heteroaryl electrophiles that undergo competing decomposition with palladium-based catalysts. The unique electronic properties of the tetrachlorocuprate complex enable successful coupling of these challenging substrates.

Conjugate Addition Reactions

Reaction Mechanisms

Conjugate addition reactions catalyzed by dilithium tetrachlorocopper(2-) proceed through distinct mechanistic pathways compared to traditional copper-catalyzed Michael additions [8] [16]. The tetrachlorocuprate complex forms organocopper intermediates that exhibit enhanced nucleophilicity toward α,β-unsaturated carbonyl compounds. Initial coordination of the Grignard reagent to the copper center generates an organocuprate species with modified electronic properties.

The mechanism involves initial complexation of the α,β-unsaturated substrate to the copper center through the carbonyl oxygen [16]. This coordination activates the β-carbon toward nucleophilic attack while positioning the organocuprate for optimal orbital overlap. The subsequent carbon-carbon bond formation occurs through a concerted mechanism that maintains stereochemical control.

Computational studies reveal that the conjugate addition proceeds through a chair-like transition state that minimizes steric interactions between the substrate and the organocuprate [17] [16]. The tetrachlorocuprate framework provides a rigid coordination environment that enhances selectivity compared to more flexible copper complexes. Energy barriers for the addition step typically range from 10-18 kcal/mol, depending on the substrate electronic properties.

The role of lithium counterions in the mechanistic pathway has been established through detailed kinetic studies [18]. The lithium cations coordinate to the carbonyl oxygen of the substrate, further activating the Michael acceptor and directing the approach of the nucleophile. This bimetallic activation mode contributes to the enhanced reactivity and selectivity observed with dilithium tetrachlorocopper(2-).

Stereoselectivity Considerations

Table 5: Stereoselectivity in Copper-Catalyzed Conjugate Addition Reactions

Substrate TypeEnantioselectivity (% ee)Diastereoselectivity (dr)Chiral Ligand Required
α,β-Unsaturated ketones75-925:1 to 20:1Yes
α,β-Unsaturated esters70-853:1 to 15:1Yes
α,β-Unsaturated lactones80-9510:1 to >20:1Yes
α,β-Unsaturated aldehydes60-802:1 to 8:1Yes
Nitroalkenes85-958:1 to >20:1Yes

Stereoselectivity in dilithium tetrachlorocopper(2-)-catalyzed conjugate additions depends critically on the incorporation of chiral ligands into the catalytic system [19] [20] [21]. The tetrachlorocuprate framework can accommodate various chiral auxiliaries, including bisoxazolines, diamines, and phosphoramidites, each providing distinct selectivity profiles.

Enantioselectivity levels vary significantly with substrate type, with α,β-unsaturated lactones typically providing the highest selectivities [16]. The rigid cyclic structure of lactone substrates minimizes conformational flexibility, leading to more predictable stereochemical outcomes. Nitroalkenes also demonstrate excellent enantioselectivities due to the strong electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the β-carbon.

Diastereoselectivity arises from the preferred conformations adopted during the transition state [19] [21]. The tetrachlorocuprate complex enforces specific geometric constraints that favor one diastereomer over others. The presence of substituents on the α,β-unsaturated system can further enhance diastereoselectivity through additional steric interactions.

Temperature effects on stereoselectivity have been systematically investigated [19]. Lower reaction temperatures generally improve enantioselectivity by increasing the energy difference between competing transition states. However, excessively low temperatures may lead to incomplete conversion or catalyst deactivation, requiring careful optimization for each substrate.

The choice of chiral ligand dramatically influences stereochemical outcomes [20] [22]. Bidentate ligands typically provide better selectivity than monodentate alternatives due to enhanced coordination stability. The electronic properties of the chiral ligand also affect selectivity, with electron-rich ligands generally favoring higher enantioselectivities.

Synthetic Applications

Dilithium tetrachlorocopper(2-)-catalyzed conjugate additions have found extensive application in the synthesis of complex organic molecules [18] [16]. The method is particularly valuable for installing quaternary carbon centers, which are challenging to access through other catalytic approaches. The combination of high reactivity and excellent stereoselectivity makes this methodology attractive for natural product synthesis.

Pharmaceutical applications have demonstrated the practical utility of this catalytic system [16]. The synthesis of chiral β-substituted carbonyl compounds, which are common structural motifs in drug molecules, proceeds efficiently using this methodology. The mild reaction conditions and high functional group tolerance enable late-stage functionalizations that would be problematic with harsher reaction conditions.

The methodology has been successfully extended to asymmetric domino reactions, where multiple carbon-carbon bonds are formed in a single operation [17]. These cascade processes leverage the high reactivity of the organocuprate intermediates to achieve complex transformations with excellent stereochemical control. Such approaches significantly reduce the number of synthetic steps required for complex molecule synthesis.

Industrial applications have emerged in the production of fine chemicals and pharmaceutical intermediates [10]. The relatively low cost of the copper catalyst, combined with its high efficiency and selectivity, makes the methodology economically attractive for large-scale synthesis. Process optimization studies have demonstrated scalability while maintaining the stereochemical excellence observed in laboratory studies.

Dates

Last modified: 08-15-2023

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